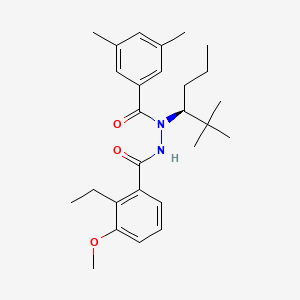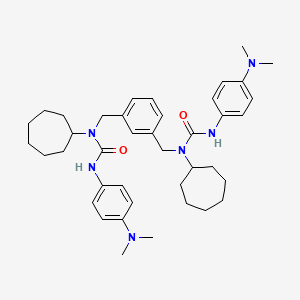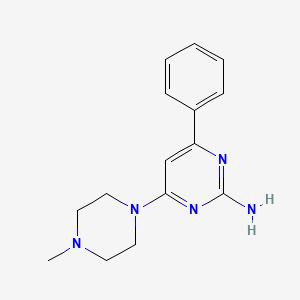
1,2,3-三苯基胍
描述
1,2,3-Triphenylguanidine: is an organic compound with the molecular formula C19H17N3 . It is typically found as a white crystalline solid and is known for its high basicity. This compound is soluble in organic solvents and is used in various industrial applications, particularly in the vulcanization of rubber .
科学研究应用
1,2,3-Triphenylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and coordination chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the vulcanization of rubber, where it acts as an accelerator
作用机制
Target of Action
It is known that this compound is widely used in the vulcanization of rubber and other polymers . Therefore, its primary targets could be the chemical bonds in these materials that are altered during the vulcanization process.
Mode of Action
Given its use in vulcanization, it likely interacts with the polymer chains in rubber, facilitating the formation of cross-links that enhance the material’s durability and resilience .
Biochemical Pathways
It’s known that this compound can be released from rubber products into the environment, potentially interacting with various biochemical processes .
Pharmacokinetics
It has been detected in human urine samples, suggesting that it can be absorbed and metabolized by the body
Result of Action
It’s known that this compound can be found in indoor dust samples collected from various countries, suggesting potential exposure to humans .
Action Environment
The action of 1,2,3-Triphenylguanidine can be influenced by various environmental factors. For instance, its presence in indoor dust suggests that it can accumulate in indoor environments, potentially affecting its action, efficacy, and stability . Furthermore, its release from rubber products into the environment suggests that its action can be influenced by factors such as temperature, humidity, and the presence of other chemicals .
生化分析
Biochemical Properties
1,2,3-Triphenylguanidine is known for its high alkalinity, which allows it to neutralize acids and form salts . It has a high affinity for alkali ions and proton acceptor properties . It is soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons, but has low solubility in water .
Cellular Effects
It is known that 1,2,3-Triphenylguanidine is present in indoor dust and can be ingested by humans
Temporal Effects in Laboratory Settings
It is known that 1,2,3-Triphenylguanidine can be detected in human urine samples, suggesting that it can be metabolized and excreted by the body .
Metabolic Pathways
It is known that 1,2,3-Triphenylguanidine can be rapidly absorbed by the gastrointestinal tract, quickly distributed in the body, metabolized into three major and two minor metabolites (unidentified), and then excreted in urine and feces as both parent compound and metabolites .
准备方法
Synthetic Routes and Reaction Conditions: 1,2,3-Triphenylguanidine can be synthesized through several methods. One common method involves the reaction of 1,3-disubstituted thiourea with an amine in the presence of 1-hydroxy-3H-benz[d][1,2]iodoxole-1,3-dione (IBX) and triethylamine in acetonitrile at room temperature. The reaction mixture is then extracted with ethyl acetate, washed with aqueous sodium bicarbonate solution, and purified through chromatography .
Industrial Production Methods: In industrial settings, 1,2,3-Triphenylguanidine is produced by reacting aniline with 1,3-diphenyl-2-thiourea under controlled conditions. The product is then crystallized from ethanol or ethanol-water mixtures and dried under vacuum .
化学反应分析
Types of Reactions: 1,2,3-Triphenylguanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding guanidine derivatives.
Substitution: It participates in substitution reactions, particularly with halogens and other electrophiles.
Coordination: It forms complexes with metal ions, such as palladium, where it coordinates through its imine nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: IBX, hydrogen peroxide.
Substituting Agents: Halogens, alkyl halides.
Coordination Reagents: Metal salts like palladium chloride.
Major Products:
- Oxidized guanidine derivatives.
- Substituted guanidines.
- Metal complexes such as [(1,2,3-triphenylguanidine)2PdCl2].
相似化合物的比较
- 1,3-Diphenylguanidine
- 1,3-Di-o-tolylguanidine
- N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine
Comparison: 1,2,3-Triphenylguanidine is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. Compared to 1,3-Diphenylguanidine and 1,3-Di-o-tolylguanidine, it has an additional phenyl group, which enhances its reactivity and stability in certain applications .
属性
IUPAC Name |
1,2,3-triphenylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPAJKKAHDLPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059223 | |
| Record name | Guanidine, N,N',N''-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101-01-9 | |
| Record name | N,N′,N′′-Triphenylguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Triphenylguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylguanidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Guanidine, N,N',N''-triphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Guanidine, N,N',N''-triphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-triphenylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.644 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-TRIPHENYLGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I64B170QFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine](/img/structure/B1663840.png)










